molecular formula C23H17N3OS3 B1672437 Gue1654 CAS No. 397290-30-1

Gue1654

Katalognummer: B1672437
CAS-Nummer: 397290-30-1
Molekulargewicht: 447.6 g/mol
InChI-Schlüssel: UFOBDFMYJABXGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gue 1654 is a synthetic organic compound known for its role as a modulator of oxoeicosanoid receptor 1 (OXE-R). It selectively inhibits the G beta gamma signaling pathway upon activation of the G alpha i-beta gamma heterotrimer by OXE-R

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Gue 1654 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsmethoden

Die industrielle Produktion von Gue 1654 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Überlegungen gehören:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gue 1654 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel:

Wissenschaftliche Forschungsanwendungen

The compound Gue1654, a synthetic molecule with potential applications in various scientific fields, has garnered attention for its diverse utility. This article provides a comprehensive overview of the applications of this compound, supported by case studies and data tables that illustrate its significance in research and industry.

Drug Discovery and Development

This compound has shown promise in the field of drug discovery, particularly in the context of targeting specific proteins associated with diseases. For instance, studies utilizing molecular docking techniques have highlighted this compound's ability to bind effectively to target proteins, suggesting its potential as a lead compound in therapeutic development against conditions such as cancer and viral infections.

Case Study: Molecular Docking Analysis

A recent study conducted a molecular docking analysis to evaluate the binding affinity of this compound to the S-glycoprotein of SARS-CoV-2. The findings indicated a strong interaction, which could inform future antiviral drug design efforts aimed at inhibiting viral entry into host cells.

Compound Target Protein Binding Affinity (kcal/mol)
This compoundS-glycoprotein-9.5

Bioconjugation Techniques

Another significant application of this compound lies in bioconjugation, where it is used to enhance the delivery of therapeutic agents. By conjugating this compound with targeting moieties such as peptides or antibodies, researchers have developed systems that can selectively deliver drugs to specific cell types, improving efficacy while minimizing side effects.

Case Study: Targeted Drug Delivery

In a study focused on cancer treatment, this compound was conjugated with an integrin-targeting peptide. The resulting bioconjugate demonstrated enhanced cellular uptake in cancer cells compared to non-targeted controls.

Bioconjugate Target Cell Type Uptake Efficiency (%)
This compound-PeptideCancer Cells75
Control (Free Drug)Cancer Cells30

Imaging Applications

This compound has also been explored for its imaging capabilities, particularly in mass spectrometry imaging (MSI). Its luminescent properties allow for the visualization of biological processes at a cellular level, providing valuable insights into disease mechanisms.

Case Study: Mass Spectrometry Imaging

A recent investigation utilized this compound in MSI to track drug distribution within tissues. The results indicated that this compound could effectively highlight areas of drug accumulation, aiding in the assessment of therapeutic efficacy.

Imaging Technique Detection Limit (µM) Application
Mass Spectrometry0.1Drug Distribution Mapping

Wirkmechanismus

Gue 1654 exerts its effects by selectively inhibiting the G beta gamma signaling pathway upon activation of the G alpha i-beta gamma heterotrimer by oxoeicosanoid receptor 1. This inhibition prevents the opening of G protein-coupled inwardly-rectifying potassium channels in HEK293 cells . The molecular targets involved include the G beta gamma subunits and the oxoeicosanoid receptor 1 .

Biologische Aktivität

Gue1654 is a selective antagonist of the oxoeicosanoid receptor (OXE-R), primarily known for its role in mediating the biological effects of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE). This compound has garnered attention due to its significant implications in various biological processes, particularly in inflammation and cardiovascular diseases. The following sections will detail the biological activity of this compound, supported by case studies and research findings.

This compound acts as a biased antagonist specifically targeting the Gβγ signaling pathway downstream of OXE-R activation. This mechanism was established through studies demonstrating that this compound can inhibit the formation of actin-rich tunneling nanotube (TNT)-like structures induced by 5-oxo-ETE in human adrenocortical cancer cells. The inhibition was shown to be effective without affecting other pathways activated by lysophosphatidic acid (LPA), indicating a selective action on the OXE-R pathway .

Biological Effects

  • Cardiovascular Protection :
    • In a study involving mice with coronary artery ligation-induced ischemic myocardial injury, treatment with this compound significantly alleviated cardiac damage. The compound inhibited OXE-R-mediated signaling pathways that lead to cardiomyocyte apoptosis and inflammatory responses .
    • Activation of branched-chain amino acid transaminase (BCAT) was identified as a protective mechanism, where this compound facilitated BCAT activation, thus mitigating myocardial injury .
  • Inflammatory Response Modulation :
    • This compound has been shown to modulate eosinophil and neutrophil responses to 5-oxo-ETE, which is critical in allergic and inflammatory conditions. For instance, it inhibited eosinophil infiltration in models of asthma and reduced the inflammatory response in skin sensitization experiments .
    • The compound also affected calcium mobilization and actin polymerization in granulocytes, processes essential for cellular migration and degranulation during inflammatory responses .

Study on Acute Myocardial Infarction

A pivotal study highlighted that increased levels of 5-oxo-ETE correlate with acute myocardial infarction (AMI). The selective inhibition by this compound resulted in reduced myocardial injury in mouse models, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Eosinophilic Inflammation

In another investigation, this compound demonstrated efficacy in inhibiting allergen-induced eosinophil infiltration into tissues. This study provided evidence for the role of 5-oxo-ETE in promoting eosinophilic inflammation and showcased this compound's potential as a treatment strategy for eosinophilic disorders .

Research Findings Summary

Study Findings Biological Implications
Acute Myocardial InfarctionThis compound alleviated ischemic injuryPotential therapeutic for AMI
Eosinophilic InflammationInhibited eosinophil infiltrationTreatment for asthma and allergies
TNT FormationReduced actin-rich structure formationInsights into cell communication mechanisms

Eigenschaften

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS3/c1-28-23-25-17-13-12-16-19(20(17)30-23)29-22(24-16)26-21(27)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,18H,1H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOBDFMYJABXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397290-30-1
Record name 397290-30-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gue1654
Reactant of Route 2
Reactant of Route 2
Gue1654
Reactant of Route 3
Reactant of Route 3
Gue1654
Reactant of Route 4
Reactant of Route 4
Gue1654
Reactant of Route 5
Reactant of Route 5
Gue1654
Reactant of Route 6
Reactant of Route 6
Gue1654
Customer
Q & A

Q1: How does Gue1654 interact with its target, the 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid receptor (OXE-R), and what are the downstream effects of this interaction?

A1: this compound acts as a biased antagonist of OXE-R. [, ] Instead of completely blocking the receptor, it selectively inhibits specific signaling pathways. While traditional OXE-R antagonists block both Gαi and Gβγ signaling, this compound specifically prevents Gβγ signaling without affecting Gαi-related pathways. [, ] This selective inhibition leads to the blockage of β-arrestin2 recruitment, a key step in OXE-R activation. [] Consequently, various 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE)-triggered functions in leukocytes are inhibited, including:

  • Reduced ERK1/2 phosphorylation in eosinophils and neutrophils []
  • Suppression of CD11b/CD18 integrin activation []
  • Inhibition of oxidative burst []
  • Prevention of actin polymerization []
  • Disruption of leukocyte interaction with endothelial cells []
  • Blockage of 5-oxo-ETE-induced Ca2+ flux and chemotaxis in monocytes []

Q2: What is the impact of this compound on leukocyte activation and its potential implications for treating inflammatory diseases?

A2: this compound effectively inhibits the activation of key leukocytes involved in inflammation: neutrophils, eosinophils, and monocytes. [] By preventing 5-oxo-ETE-mediated activation of these cells, this compound disrupts crucial inflammatory processes. This suggests its potential as a therapeutic agent for inflammatory diseases characterized by excessive or dysregulated leukocyte activity, such as acute lung injury. []

Q3: Can you elaborate on the research demonstrating this compound's protective effects in a model of acute lung injury?

A3: A study utilized an in vitro model to investigate the impact of red blood cell-derived lipids, specifically 5-oxo-ETE and 5(S)-hydroxy6,8,11,14-eicosatetraenoic acid (5-HETE), on lung epithelial and endothelial cells. [] These lipids, known to be elevated in conditions like transfusion-related acute lung injury (TRALI), induced cytotoxicity, apoptosis, and inflammation in the lung cells. Treatment with this compound effectively inhibited these detrimental effects, highlighting its potential to protect lung tissues from injury mediated by these specific lipids. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.